2-(2,4-dimethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
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Description
2-(2,4-dimethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H19N3O5S and its molecular weight is 437.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Solid-Phase Synthesis
- A method for solid-phase synthesis of 1,2,4-benzothiadiazin-3-one 1,1-dioxides, including compounds similar to the one , has been developed. This method is significant for new drug discovery due to the bioactivities of these compounds (Makino, Nakanishi, & Tsuji, 2003).
Biological and Pharmacological Research
- The research on 1,2,4-benzothiadiazines, including derivatives similar to the specified compound, indicates their antiviral activity. This has led to ongoing synthesis research aimed at developing new medicinal compounds (Ivanova et al., 2012).
- Studies involving 1,2,4-benzothiadiazine 1,1-dioxides have explored the creation of built-in guanidine tricycles and disulfides, which could have implications in various biological processes (Chern, Shiau, & Wu, 1991).
Chemical Reactions and Properties
- The interaction of 3-dimethylamino-2,2-dimethyl-2H-azirine with 4-phenyl-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-on-1,1-dioxide, a compound structurally related to the specified chemical, results in the formation of new heterocyclic products. This kind of reaction can lead to the discovery of novel heterocycles with potential applications (Schläpfer-Dähler et al., 1984).
Industrial and Medicinal Chemistry
- Novel methods for preparing 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxides via a Curtius rearrangement have been developed, indicating industrial applications in complex organic synthesis (Ivanova et al., 2012).
- Synthesis of 1,2,4-benzothiadiazine 1,1-dioxides and their derivatives, including the compound , is significant in medicinal chemistry due to their potential as pharmaceutical agents (Chern, Shiau, & Wu, 1991).
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-4-[(3-nitrophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-15-10-11-19(16(2)12-15)24-22(26)23(14-17-6-5-7-18(13-17)25(27)28)20-8-3-4-9-21(20)31(24,29)30/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHGFPIKBCCNGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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